Ammonium 1,4-didecyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 1,4-didecyl sulfonatosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and enhance the solubility of other compounds. This compound is part of the broader class of sulfonatosuccinates, which are known for their effectiveness in cleaning and emulsifying agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 1,4-didecyl sulfonatosuccinate typically involves the reaction of maleic anhydride with decyl alcohol to form a monoester. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group. Finally, the sulfonic acid derivative is neutralized with ammonium hydroxide to yield the desired ammonium salt.
Industrial Production Methods
In industrial settings, the production of Ammonium 1,4-didecyl sulfonatosuccinate follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ammonium 1,4-didecyl sulfonatosuccinate can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonates, while reduction can produce various reduced derivatives.
Scientific Research Applications
Ammonium 1,4-didecyl sulfonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: The compound is used in cleaning products, emulsifiers, and dispersants due to its excellent surfactant properties.
Mechanism of Action
The mechanism of action of Ammonium 1,4-didecyl sulfonatosuccinate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic molecules. This interaction facilitates the formation of micelles, which can encapsulate hydrophobic molecules and enhance their solubility. The molecular targets and pathways involved include the disruption of lipid bilayers and the stabilization of emulsions.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: A widely used disinfectant and surfactant.
Cetyltrimethylammonium bromide: A surfactant commonly used in molecular biology.
Uniqueness
Ammonium 1,4-didecyl sulfonatosuccinate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in forming stable emulsions and enhancing the solubility of hydrophobic compounds. Additionally, its sulfonic acid group allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
94313-89-0 |
---|---|
Molecular Formula |
C24H49NO7S |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
azanium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C24H46O7S.H3N/c1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h22H,3-21H2,1-2H3,(H,27,28,29);1H3 |
InChI Key |
SOPRNXRDANZMOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.